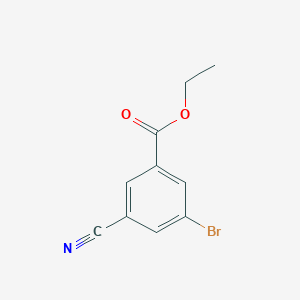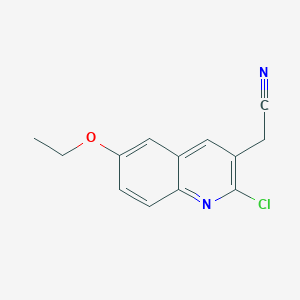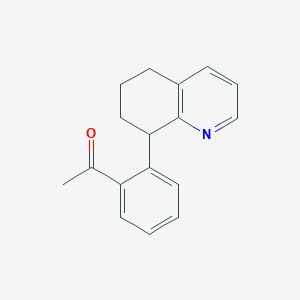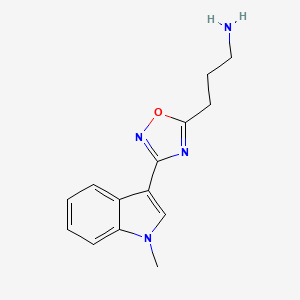![molecular formula C15H13N3O B15066372 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 62772-71-8](/img/structure/B15066372.png)
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of aniline derivatives and α-bromoacetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. Conditions often involve elevated temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides and other substituted derivatives .
Applications De Recherche Scientifique
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site and forming hydrogen bonds . This inhibition leads to a reduction in the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits similar biological activities and is studied for its anti-tuberculosis properties.
2-phenylimidazo[1,2-a]pyridine-3-amine: Known for its COX-2 inhibitory activity.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Demonstrates antimicrobial properties.
Uniqueness
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 selectively makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
62772-71-8 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-11-14(18-10-6-5-9-13(18)16-11)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) |
Clé InChI |
RZERHEVSIGJSIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)



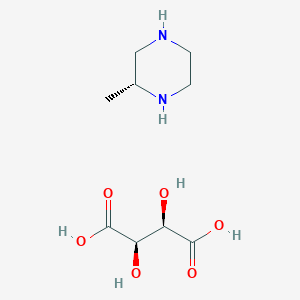
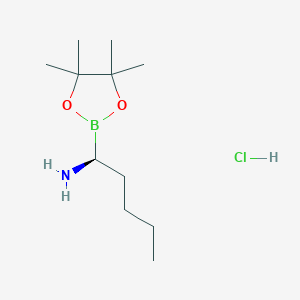

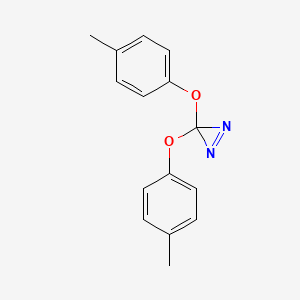

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
